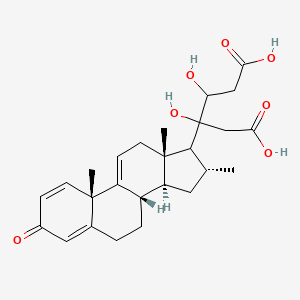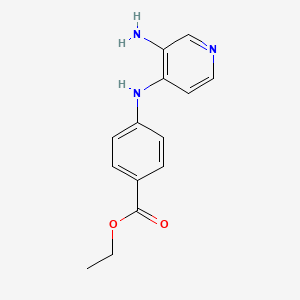
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have significant biological and pharmacological activities due to its structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) typically involves multiple steps, including the introduction of hydroxyl groups and acetylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or other oxidized products.
Reduction: Reduction reactions may convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can involve the replacement of functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used in various medical treatments.
Hydrocortisone: A steroid hormone used to treat inflammation and other conditions.
Uniqueness
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have unique structural features that confer specific biological activities, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61339-39-7 |
|---|---|
Molekularformel |
C26H34O7 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
3,4-dihydroxy-3-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hexanedioic acid |
InChI |
InChI=1S/C26H34O7/c1-14-10-19-17-5-4-15-11-16(27)6-8-24(15,2)18(17)7-9-25(19,3)23(14)26(33,13-22(31)32)20(28)12-21(29)30/h6-8,11,14,17,19-20,23,28,33H,4-5,9-10,12-13H2,1-3H3,(H,29,30)(H,31,32)/t14-,17-,19+,20?,23?,24+,25+,26?/m1/s1 |
InChI-Schlüssel |
GQXJQMIGSZPEDU-NPIFFBNISA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)







![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)




